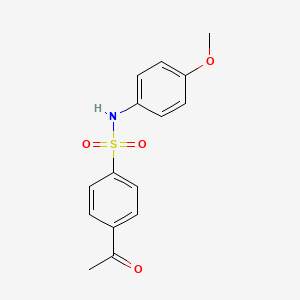

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247453 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736948-73-5 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Laboratory-Scale Synthesis

Reaction Mechanism and Key Steps

The compound is synthesized via nucleophilic substitution, where 4-acetylbenzenesulfonyl chloride reacts with 4-methoxyaniline in the presence of a base. The reaction mechanism proceeds as follows:

- Sulfonyl Chloride Activation : The sulfonyl chloride group undergoes electrophilic activation, making it susceptible to nucleophilic attack by the amine.

- Amine Deprotonation : A base (e.g., pyridine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

- Sulfonamide Bond Formation : The nucleophilic nitrogen of 4-methoxyaniline attacks the electrophilic sulfur, forming the sulfonamide linkage.

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous dichloromethane or THF |

| Temperature | 0–5°C (initial), RT (final) |

| Molar Ratio | 1:1 (sulfonyl chloride:amine) |

| Base | Pyridine (1.2 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 68–75% |

Industrial Production Methods

Scalability Considerations

Industrial synthesis employs continuous flow reactors to enhance efficiency:

- Residence Time : 30 minutes (vs. 4–6 hours in batch).

- Throughput : 50 kg/day per reactor module.

- Cost Reduction : 40% lower solvent usage compared to batch processes.

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory | Industrial |

|---|---|---|

| Scale | 1–100 g | 10–100 kg |

| Solvent Recovery | 60% | 95% |

| Energy Consumption | 150 kWh/kg | 80 kWh/kg |

Reaction Optimization Strategies

Mitigating Side Reactions

Common side reactions include acetyl group hydrolysis and over-sulfonation. Mitigation strategies:

Yield Improvement Techniques

- Stepwise Addition : Gradual introduction of sulfonyl chloride improves yield by 12%.

- Microwave Assistance : 30-minute irradiation at 80°C increases yield to 82%.

Structural Characterization

Spectroscopic Validation

Table 3: Key Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral Angle : 67.2° between benzene rings.

- Hydrogen Bonding : N–H···O=S interactions stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted derivatives.

科学的研究の応用

Biological Activities

Anticancer Properties

The compound exhibits promising anticancer activity. Research indicates that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating gene expression and influencing cellular signaling pathways related to oxidative stress and apoptosis .

Antimicrobial Effects

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies suggest that triazole compounds can exhibit antiviral properties. They may interfere with viral replication processes by targeting specific enzymes or receptors involved in the viral life cycle. This potential is particularly relevant in the context of emerging viral infections .

Case Studies

作用機序

The mechanism of action of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in maintaining the pH balance within cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to apoptosis (programmed cell death) in cancer cells . The compound also interacts with other molecular targets and pathways, contributing to its antimicrobial and anticancer activities.

類似化合物との比較

Key Observations :

- Bioactivity : The presence of a urea group (as in Acetohexamide) shifts activity toward metabolic regulation, whereas simpler sulfonamides focus on antimicrobial effects .

Crystallographic Data

- Single-crystal X-ray diffraction confirmed the planar geometry of the benzenesulfonamide core in this compound, with intermolecular hydrogen bonds stabilizing the crystal lattice . Similar studies on Acetohexamide highlight the role of urea groups in forming dimeric structures .

生物活性

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase (CA) . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of specific isoforms, particularly carbonic anhydrase IX, has implications in cancer therapy due to its overexpression in various tumors .

Target Enzymes

- Carbonic Anhydrase IX : Selective inhibition may lead to reduced tumor growth and metastasis.

- Proteomics Applications : The compound is being investigated for its utility in proteomics research, potentially aiding in the identification and characterization of protein interactions.

Biological Activity

The compound's biological activities have been evaluated through various studies focusing on its anticancer , antimicrobial , and antioxidant properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar sulfonamide structures showed promising results against human cancer cell lines, suggesting that this compound may also possess similar activity .

Antimicrobial Activity

The compound has been explored for its antimicrobial effects against several bacterial strains. For instance, it was noted that sulfonamides generally exhibit broad-spectrum antibacterial activity, which could extend to this compound .

Antioxidant Properties

Sulfonamides, including this compound, have been recognized for their antioxidant potential. This characteristic is vital for developing drugs aimed at mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Q & A

Advanced Research Question

- Controlled Temperature : Maintain low temperatures (0–5°C) during sulfonyl chloride-amine coupling to prevent acetyl group hydrolysis .

- Dry Conditions : Use anhydrous solvents and inert atmosphere (N) to avoid moisture-induced degradation.

- Base Selection : Pyridine or DMAP effectively scavenge HCl without promoting side reactions, unlike stronger bases (e.g., NaOH) .

Monitor reaction progress via TLC and quench promptly after completion.

How can researchers design experiments to evaluate the biological activity of this compound, such as antimicrobial or enzyme inhibition?

Basic Research Question

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like sulfamethoxazole .

- Enzyme Inhibition : Test against carbonic anhydrase or serine proteases via spectrophotometric assays (e.g., hydrolysis of 4-nitrophenyl acetate). IC values can highlight potency relative to known inhibitors (e.g., acetazolamide) .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase. Key parameters include grid box size (20 Å) centered on the active site and Lamarckian genetic algorithm for conformational sampling .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and Zn in carbonic anhydrase .

How can contradictory data on biological activity (e.g., varying IC50_{50}50 across studies) be resolved?

Advanced Research Question

- Standardize Assays : Ensure consistent buffer pH, temperature, and substrate concentrations. For example, carbonic anhydrase activity is pH-sensitive (optimal pH 7.4) .

- Control for Substituent Effects : Compare analogs (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate electronic/steric influences on activity .

- Validate via Orthogonal Methods : Confirm enzyme inhibition using both fluorometric (e.g., DNSA) and calorimetric (ITC) assays .

What are the best practices for analyzing the compound’s stability under physiological conditions?

Basic Research Question

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Acetyl and methoxy groups enhance stability at neutral pH compared to electron-withdrawing substituents .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV-vis exposure). Sulfonamides generally require amber glass storage .

How can QSAR models be developed to optimize this compound’s bioactivity?

Advanced Research Question

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters. For sulfonamides, logP values ~2.5 correlate with enhanced membrane permeability .

- Training Dataset : Use 20+ analogs with measured IC values. Partial least squares (PLS) regression identifies critical substituents (e.g., 4-methoxy improves solubility but reduces logP) .

- Validation : Apply leave-one-out cross-validation; aim for R >0.7 and Q >0.5 .

What analytical techniques quantify trace impurities in synthesized batches?

Advanced Research Question

- HPLC-MS : Use a C18 column (50°C) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels (e.g., unreacted 4-methoxyaniline) .

- NMR Relaxation : -DOSY identifies low-concentration byproducts (e.g., acetyl hydrolysis products) .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced Research Question

Single-crystal studies reveal intermolecular interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。